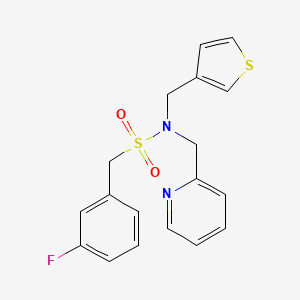

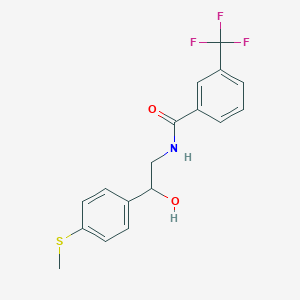

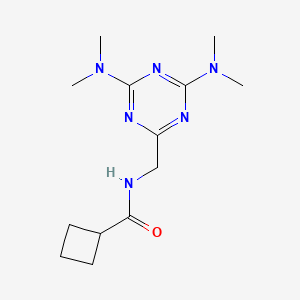

![molecular formula C12H19NO3 B2466898 Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate CAS No. 2503155-13-1](/img/structure/B2466898.png)

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate

カタログ番号 B2466898

CAS番号:

2503155-13-1

分子量: 225.288

InChIキー: UWTMCRWTZXEYBC-VHSXEESVSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used in organic synthesis as protecting groups for amines .

Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would include a carbamate group (O=C(NH2)O) attached to a tert-butyl group (C(CH3)3) . The specific structure of “Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate” would also include a cyclopropyl group and a 3-oxocyclobutyl group .Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis to yield the corresponding amine and tert-butyl alcohol . They can also be converted to other types of protecting groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a tert-butyl carbamate would depend on its specific structure. In general, these compounds are stable under normal conditions but can decompose under acidic or basic conditions .科学的研究の応用

Enantioselective Synthesis and Structural Studies

- Enantioselective Synthesis of Nucleotides Analogues : This compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the substitution pattern of the cyclopentane ring (Ober et al., 2004).

Chemical Synthesis and Mechanisms

- One-Step Curtius Rearrangement : It is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate in preparing metabotropic glutamate receptor 5 agonists. The reaction involves a nucleophilic addition to the isocyanate intermediate (Sun et al., 2014).

- Stereoselective Synthesis of Factor Xa Inhibitors : An efficient route for preparing six stereoisomers of this compound from 3-cyclohexene-1-carboxylic acid has been developed, with controlled stereochemistry at specific carbon centers (Wang et al., 2017).

- Synthesis of Spirocyclopropanated Insecticide Analogues : This compound is a precursor in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, highlighting its utility in creating bioactive molecules (Brackmann et al., 2005).

Catalysis and Reaction Optimization

- Amidation Reactions in Organic Synthesis : This compound plays a role in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides, showcasing its utility in facilitating room-temperature reactions in organic synthesis (Bhagwanth et al., 2009).

Photocatalysis and Material Synthesis

- Photocatalysis in Amino Chromones Synthesis : The compound is involved in photoredox-catalyzed amination reactions, particularly in creating a range of 3-aminochromones under mild conditions, illustrating its importance in photocatalytic processes (Wang et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-6-9(10)7-4-8(14)5-7/h7,9-10H,4-6H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTMCRWTZXEYBC-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

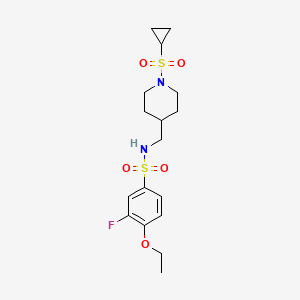

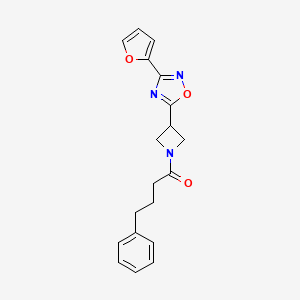

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)

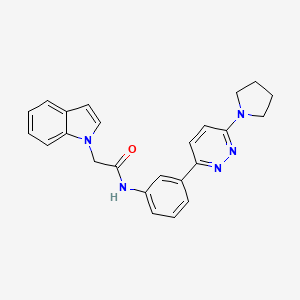

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

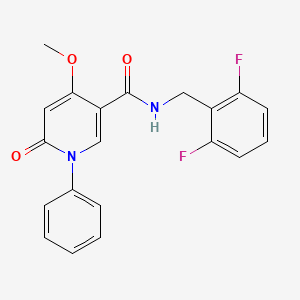

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)